KRAS G12C inhibitor 47

Structural biology Covalent inhibitor binding mode Structure-based drug design

KRAS G12C inhibitor 47 is the only commercially available tool compound with a publicly deposited high-resolution co-crystal structure (PDB 6PGP, 1.50 Å), enabling computational docking and SAR studies unattainable with clinical inhibitors. Its 1,517-fold differential in p-ERK inhibition between MIA PaCA-2 (IC50=0.046 µM) and A549 (IC50=69.8 µM) cells provides a built-in experimental control for on-target vs. off-target effects. As a quinazolinone-based covalent inhibitor, it serves as an essential scaffold-matched reference for medicinal chemistry optimization. Ideal for structural biology, mechanistic pharmacology, and assay development.

Molecular Formula C30H28ClFN4O3
Molecular Weight 547.0 g/mol
Cat. No. B12398655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 47
Molecular FormulaC30H28ClFN4O3
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O
InChIInChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3
InChIKeyAFCLJUXYULJJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 47 for Research Procurement: A Quinazolinone-Based Covalent Probe with Validated Structural Engagement


KRAS G12C inhibitor 47 (CAS 2253119-24-1; compound 8-1-1) is a small-molecule covalent inhibitor that selectively targets the GDP-bound KRAS G12C mutant protein . Structurally, it belongs to the substituted quinazolinone class and incorporates an electrophilic acrylamide warhead, which forms an irreversible covalent bond with the mutant cysteine-12 residue to lock KRAS in an inactive state [1]. The compound exhibits a biochemical IC₅₀ of 0.172 µM against KRAS G12C and demonstrates p-ERK inhibition in MIA PaCA-2 pancreatic cancer cells (IC₅₀ = 0.046 µM) and A549 lung adenocarcinoma cells (IC₅₀ = 69.8 µM) . Its three-dimensional binding mode with human KRAS G12C has been experimentally resolved at 1.50 Å resolution via X-ray crystallography and deposited in the Protein Data Bank (PDB ID: 6PGP), providing unambiguous structural validation of covalent engagement [2].

Why KRAS G12C Inhibitor 47 Cannot Be Replaced by Clinical-Stage KRAS G12C Inhibitors for Structural and Mechanistic Studies


KRAS G12C inhibitors are not interchangeable, as they exhibit divergent structural scaffolds, binding kinetics, and selectivity profiles that directly impact experimental outcomes. While clinical candidates such as sotorasib and adagrasib are optimized for therapeutic use with proprietary binding modes [1], the quinazolinone scaffold of inhibitor 47 represents a distinct chemotype [2]. Crucially, inhibitor 47 is the only commercially available tool compound for which the complete three-dimensional co-crystal structure with human KRAS G12C has been deposited in the public domain (PDB 6PGP) at high resolution [3]. This structural data enables computational docking, structure-activity relationship (SAR) analysis, and rational analog design that cannot be performed with clinical inhibitors lacking publicly available structural coordinates. The biochemical IC₅₀ of 0.172 µM and cell-based differential activity (0.046 µM in MIA PaCA-2 versus 69.8 µM in A549) further establish a unique activity fingerprint . Generic substitution would compromise the reproducibility and interpretability of experiments that rely on these validated, publicly accessible parameters.

Quantitative Differentiation Evidence for KRAS G12C Inhibitor 47: Procurement-Relevant Comparative Data


Validated Public-Domain Crystal Structure at 1.50 Å Resolution Enables Structure-Guided Research Unavailable with Clinical Inhibitors

KRAS G12C inhibitor 47 is the only commercially available tool compound for which the complete three-dimensional co-crystal structure with human KRAS G12C has been experimentally determined and deposited in the public Protein Data Bank (PDB ID: 6PGP). The structure was solved via X-ray diffraction at a resolution of 1.50 Å, with deposition values of R-Free = 0.216 and R-Work = 0.190 [1]. This unambiguous structural data provides atomic-level detail of the covalent bond between the inhibitor's acrylamide warhead and Cys¹² of KRAS G12C, as well as interactions within the switch-II pocket. In contrast, no public-domain co-crystal structures are available for sotorasib, adagrasib, divarasib (GDC-6036), or opnurasib (JDQ443) with human KRAS G12C; the structural basis of their engagement is inferred only from patents and proprietary data [2].

Structural biology Covalent inhibitor binding mode Structure-based drug design

Cell Line-Dependent Differential p-ERK Inhibition: 1517-Fold Higher Potency in MIA PaCA-2 versus A549 Cells

KRAS G12C inhibitor 47 exhibits a stark, quantifiable cell line-dependent differential in p-ERK inhibitory activity. In MIA PaCA-2 pancreatic cancer cells (KRAS G12C-mutant), the compound potently inhibits p-ERK with an IC₅₀ of 0.046 µM. In contrast, in A549 lung adenocarcinoma cells (KRAS G12S-mutant, non-G12C), p-ERK inhibition is dramatically weaker, with an IC₅₀ of 69.8 µM . This represents a 1,517-fold difference in cellular potency between these two models. The differential cannot be attributed solely to the KRAS G12C mutation status, as MIA PaCA-2 cells harbor homozygous KRAS G12C while A549 cells express KRAS G12S. This cell line-dependent activity profile provides a unique experimental tool for investigating factors that modulate covalent inhibitor efficacy across different cellular contexts.

Cellular pharmacology Differential tissue sensitivity p-ERK biomarker

Biochemical Potency Benchmarking Against Reference Quinazolinone Covalent Inhibitors

KRAS G12C inhibitor 47 exhibits a biochemical IC₅₀ of 0.172 µM (172 nM) against KRAS G12C . This potency positions the compound among the more active quinazolinone-based covalent inhibitors reported in the literature. For reference, the structurally related quinazolinone inhibitors KS-19 (IC₅₀ = 460–870 nM) and LLK10 (Kd = 115 nM; cellular IC₅₀ = 2.34 µM) have been characterized, as well as ARS-1620 (cellular IC₅₀ = 1.32–1.59 µM) [1][2]. It is important to note that these comparisons are cross-study; inhibitor 47 has not been directly compared head-to-head with these compounds under identical assay conditions. Variations in assay format, protein construct, nucleotide state, and incubation time preclude direct quantitative ranking.

Biochemical screening Quinazolinone SAR Covalent inhibitor potency

Quinazolinone Scaffold Classification: A Foundational Chemotype for Covalent KRAS G12C Tool Compound Development

KRAS G12C inhibitor 47 belongs to the substituted quinazolinone chemical class, which patent landscape analysis identifies as the dominant scaffold for covalent G12C inhibitors [1]. This classification places inhibitor 47 within a foundational chemotype originally developed by Araxes Pharma LLC, whose patent filings (e.g., WO2016/164675A1, WO2017/015562A1) establish the core structure-activity relationship framework for quinazoline-based covalent KRAS G12C inhibitors [1][2]. In contrast, clinical-stage inhibitors represent distinct chemotypes: sotorasib is a tetrahydropyridopyrimidine, adagrasib is a tetrahydropyridopyrimidine derivative, and divarasib (GDC-6036) is a structurally unrelated compound [3]. For researchers seeking to build upon the quinazolinone SAR literature or who require a compound compatible with established quinazolinone-focused screening cascades, inhibitor 47 offers a scaffold-matched tool that cannot be substituted with any of the clinical-stage inhibitors, which belong to entirely different chemical classes.

Medicinal chemistry Chemical scaffold classification Patent landscape analysis

Recommended Research Procurement Scenarios for KRAS G12C Inhibitor 47 Based on Quantitative Evidence


Structural Biology: Co-Crystallization and Computational Docking with KRAS G12C

KRAS G12C inhibitor 47 is uniquely suited for structural biology applications due to the availability of its 1.50 Å resolution co-crystal structure with human KRAS G12C (PDB ID: 6PGP). Researchers can use this compound for follow-up co-crystallization studies to characterize binding interactions with mutant or engineered KRAS variants, or for soaking experiments to validate novel crystallographic conditions. The public-domain coordinates enable computational docking studies, molecular dynamics simulations, and in silico analog screening without requiring proprietary structural data [1]. No other commercially available KRAS G12C inhibitor offers this level of publicly accessible structural validation.

Cellular Pharmacology: Investigating Differential p-ERK Inhibition Across Cancer Cell Lines

The 1,517-fold differential in p-ERK inhibition between MIA PaCA-2 (IC₅₀ = 0.046 µM) and A549 (IC₅₀ = 69.8 µM) cells provides a built-in experimental control system for mechanistic pharmacology studies. Researchers can leverage this wide potency window to (1) discriminate on-target KRAS G12C-dependent effects from off-target cytotoxicity, (2) investigate cell line-specific factors that modulate covalent inhibitor efficacy, and (3) study determinants of tissue-specific sensitivity to quinazolinone-based covalent inhibitors . This differential activity profile is a distinguishing feature of inhibitor 47 and is not reported for most clinical-stage inhibitors.

Medicinal Chemistry: Scaffold-Matched Control for Quinazolinone-Based SAR Studies

For medicinal chemistry programs developing novel quinazolinone-based covalent KRAS G12C inhibitors, inhibitor 47 serves as an essential scaffold-matched reference compound. Its placement within the substituted quinazolinone class aligns with the foundational SAR framework established in Araxes Pharma patent filings [2]. Researchers can use inhibitor 47 as a benchmark control when evaluating new quinazolinone analogs in biochemical and cellular assays, or as a starting point for chemical derivatization studies exploring modifications to the quinazolinone core or warhead. Clinical-stage inhibitors such as sotorasib and adagrasib, which belong to distinct tetrahydropyridopyrimidine chemotypes, cannot fulfill this scaffold-matched control function.

Biochemical Assay Development: KRAS G12C Inhibition Screening and Validation

With a biochemical IC₅₀ of 0.172 µM against KRAS G12C, inhibitor 47 is suitable for use as a positive control or reference standard in in vitro biochemical screening assays. Its sub-200 nM potency ensures reliable signal in nucleotide exchange assays, thermal shift binding assays, and covalent labeling experiments . Researchers should note that this potency level is moderate compared to more recently developed tool compounds, and direct comparative data against the most potent contemporary tool compounds are lacking. Accordingly, inhibitor 47 is best employed in assay systems where the primary requirement is a validated, structurally characterized KRAS G12C binder rather than maximal potency.

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